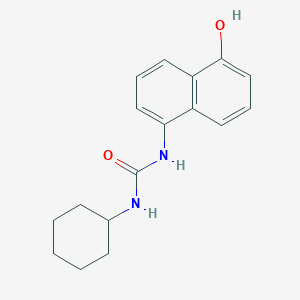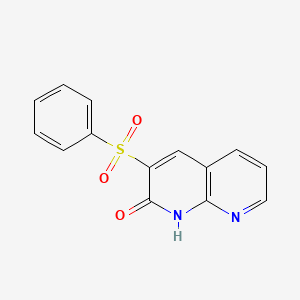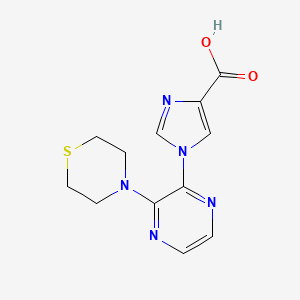
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits. It is characterized by the presence of multiple hydroxyl groups and a benzopyran ring, which contribute to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of flavin-binding aromatic hydroxylases to oxidize 3-(2-hydroxyphenyl) propionic acid to 3-(2,3-dihydroxyphenyl) propionic acid . This intermediate can then undergo further cyclization and functionalization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial strains capable of specific biotransformations. For example, Pseudomonas species have been shown to degrade coumarin derivatives to produce similar hydroxylated phenylpropionic acids . These microbial processes can be optimized for large-scale production through fermentation and downstream processing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylpropionic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Signal Transduction: The compound may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dihydroxyphenyl)-propionic acid: Another hydroxylated phenylpropionic acid with similar antioxidant properties.
7-Hydroxycoumarin: A coumarin derivative with comparable biological activities.
Uniqueness
3-(2,3-Dihydroxyphenyl)-7-hydroxy-8-methyl-4H-1-benzopyran-4-one is unique due to its specific hydroxylation pattern and the presence of a benzopyran ring, which contribute to its distinct chemical reactivity and biological activity. Its combination of antioxidant, anti-inflammatory, and potential anticancer properties makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
650636-26-3 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
3-(2,3-dihydroxyphenyl)-7-hydroxy-8-methylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-8-12(17)6-5-10-14(19)11(7-21-16(8)10)9-3-2-4-13(18)15(9)20/h2-7,17-18,20H,1H3 |
InChI-Schlüssel |
SFQIENSVFMMKCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C(=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)




![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)





